molecular formula C7H8BFO3 B1343994 (4-Fluoro-2-(hydroxymethyl)phenyl)boronic acid CAS No. 1061223-45-7

(4-Fluoro-2-(hydroxymethyl)phenyl)boronic acid

Cat. No.: B1343994
CAS No.: 1061223-45-7
M. Wt: 169.95 g/mol
InChI Key: WDCNOFNVHZOFOW-UHFFFAOYSA-N
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Description

(4-Fluoro-2-(hydroxymethyl)phenyl)boronic acid: is an organoboron compound characterized by the presence of a boronic acid group attached to a phenyl ring substituted with a fluorine atom and a hydroxymethyl group. This compound is of significant interest in organic chemistry due to its versatility in various chemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Fluoro-2-(hydroxymethyl)phenyl)boronic acid typically involves the following steps:

    Starting Material: The synthesis begins with 4-fluorobenzaldehyde.

    Reduction: The aldehyde group is reduced to a hydroxymethyl group using a reducing agent such as sodium borohydride (NaBH4).

    Borylation: The resulting 4-fluoro-2-(hydroxymethyl)benzyl alcohol undergoes borylation using a boron reagent like bis(pinacolato)diboron (B2pin2) in the presence of a palladium catalyst and a base such as potassium carbonate (K2CO3).

The reaction conditions typically involve:

    Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF).

    Temperature: Room temperature to 80°C.

    Catalyst: Palladium(II) acetate (Pd(OAc)2) or a similar palladium catalyst.

    Base: Potassium carbonate (K2CO3) or sodium carbonate (Na2CO3).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient production.

Chemical Reactions Analysis

Types of Reactions

(4-Fluoro-2-(hydroxymethyl)phenyl)boronic acid undergoes various types of chemical reactions, including:

    Suzuki-Miyaura Coupling: This is the most prominent reaction, where the boronic acid group reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Substitution: The fluorine atom can participate in nucleophilic aromatic substitution reactions, where it is replaced by nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Suzuki-Miyaura Coupling: Palladium catalyst (e.g., Pd(PPh3)4), base (e.g., K2CO3), solvent (e.g., THF), temperature (50-100°C).

    Oxidation: Oxidizing agents (e.g., KMnO4, CrO3), solvent (e.g., water, acetone), temperature (room temperature to reflux).

    Substitution: Nucleophiles (e.g., amines, thiols), solvent (e.g., ethanol, DMF), temperature (room temperature to 80°C).

Major Products

    Suzuki-Miyaura Coupling: Biaryl compounds.

    Oxidation: 4-Fluoro-2-carboxyphenylboronic acid.

    Substitution: Substituted phenylboronic acids with various functional groups replacing the fluorine atom.

Scientific Research Applications

Chemistry

In chemistry, (4-Fluoro-2-(hydroxymethyl)phenyl)boronic acid is widely used in the synthesis of complex organic molecules through Suzuki-Miyaura coupling reactions. It serves as a building block for the construction of biaryl structures, which are common in pharmaceuticals and agrochemicals.

Biology

In biological research, this compound is used to create boron-containing biomolecules that can interact with biological systems. It is also employed in the development of boron-based drugs and diagnostic agents.

Medicine

In medicine, this compound is explored for its potential in boron neutron capture therapy (BNCT), a type of cancer treatment that targets tumor cells with boron-containing compounds.

Industry

Industrially, this compound is used in the production of advanced materials, including polymers and electronic components, due to its ability to form stable carbon-boron bonds.

Mechanism of Action

The mechanism by which (4-Fluoro-2-(hydroxymethyl)phenyl)boronic acid exerts its effects involves the formation of stable boron-carbon bonds. In Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired biaryl product. The hydroxymethyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and selectivity.

Comparison with Similar Compounds

Similar Compounds

    4-Fluorophenylboronic acid: Lacks the hydroxymethyl group, making it less versatile in certain reactions.

    4-(Hydroxymethyl)phenylboronic acid: Lacks the fluorine atom, affecting its reactivity in nucleophilic aromatic substitution.

    2-(Hydroxymethyl)phenylboronic acid: The position of the hydroxymethyl group affects its steric and electronic properties.

Uniqueness

(4-Fluoro-2-(hydroxymethyl)phenyl)boronic acid is unique due to the presence of both a fluorine atom and a hydroxymethyl group on the phenyl ring. This combination allows for a diverse range of chemical reactions and applications, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

[4-fluoro-2-(hydroxymethyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BFO3/c9-6-1-2-7(8(11)12)5(3-6)4-10/h1-3,10-12H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDCNOFNVHZOFOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1)F)CO)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30648090
Record name [4-Fluoro-2-(hydroxymethyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30648090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1061223-45-7
Record name [4-Fluoro-2-(hydroxymethyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30648090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 2.60 g (7.97 mmol) (4-fluoro-2-{[(triisopropylsilyl)oxy]methyl}phenyl)boronic acid which was prepared according to intermediate example 299b in 10 mL dichloromethane were added 6.14 mL trifluoroacetic acid and the mixture was stirred for 16 hours at 23° C. The solvent was removed and the residue crystallized from n-hexane to give 682 mg (50%) of the title compound.
Name
(4-fluoro-2-{[(triisopropylsilyl)oxy]methyl}phenyl)boronic acid
Quantity
2.6 g
Type
reactant
Reaction Step One
Quantity
6.14 mL
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Three
Yield
50%

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